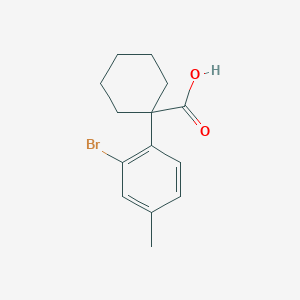

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-bromo-4-methylphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-10-5-6-11(12(15)9-10)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRSYDFEYNJFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCCCC2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid typically involves the bromination of 4-methylphenylcyclohexane-1-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 1-(2-azido-4-methylphenyl)cyclohexane-1-carboxylic acid.

Oxidation: Formation of 1-(2-bromo-4-carboxyphenyl)cyclohexane-1-carboxylic acid.

Reduction: Formation of 1-(2-bromo-4-methylphenyl)cyclohexane-1-methanol.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid with similar compounds:

Research Findings and Trends

Biological Activity

1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a carboxylic acid group and a bromomethylphenyl substituent. Its molecular formula is C14H17BrO2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The compound exhibits unique chemical properties due to the presence of the bromine atom, which influences its reactivity and interactions with biological targets. The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating biochemical pathways that can lead to therapeutic effects. The bromine atom may facilitate halogen bonding, enhancing the compound's binding affinity to its targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been investigated for its ability to inhibit the growth of various microbial strains, although specific data on its efficacy and mechanism are still emerging.

- Anticancer Properties : The compound has shown promise in anticancer research, where it is being explored for its potential to inhibit cancer cell proliferation. Early findings indicate that it may affect cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated inhibition of bacterial growth in vitro. |

| Study B | Anticancer Activity | Showed reduced viability in cancer cell lines; mechanisms involve apoptosis. |

| Study C | Pharmacological Potential | Explored as a candidate for drug development due to favorable interaction profiles with biological targets. |

Case Study: Anticancer Activity

In a notable study, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with observed apoptosis confirmed through flow cytometry analysis. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| 1-(2-Chloro-4-methylphenyl)cyclohexane-1-carboxylic acid | Moderate Antimicrobial | Less potent than the bromo derivative. |

| 1-(2-Fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid | Low Anticancer | Limited activity observed in preliminary studies. |

| 1-(2-Iodo-4-methylphenyl)cyclohexane-1-carboxylic acid | High Anticancer | Exhibits greater potency than the bromo derivative but with higher toxicity. |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-methylphenyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation to introduce the bromo-methylphenyl group to a cyclohexane scaffold, followed by oxidation of a methylene group to the carboxylic acid. For brominated aromatic intermediates, coupling reactions (e.g., Suzuki-Miyaura) may be employed. Purification typically involves recrystallization from ethanol or column chromatography. Safety protocols for handling brominated compounds (e.g., PPE, ventilation) must be strictly followed .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. The bromine substituent increases sensitivity to humidity and light. Stability tests via periodic HPLC or NMR analysis are recommended to monitor purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituents on the cyclohexane and aryl rings. The bromine atom causes characteristic splitting patterns.

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aryl C-Br (~560 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₄H₁₅BrO₂: 302.03 g/mol).

Cross-reference with X-ray crystallography data from analogous brominated cyclohexane derivatives for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., cyclohexane chair vs. boat forms) or solvent effects. To address this:

- Perform variable-temperature NMR to assess dynamic effects.

- Compare experimental data with computational predictions (DFT-optimized structures).

- Use X-ray crystallography (as in ) to unambiguously determine bond lengths, angles, and substituent orientations.

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling of bromoaryl intermediates.

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Byproduct Mitigation : Introduce scavengers (e.g., activated carbon) during recrystallization. Monitor reaction progress via TLC or in-situ IR .

Q. How can computational methods predict the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Model electronic effects (e.g., bromine’s electron-withdrawing impact on the aryl ring’s electrophilic substitution sites).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reaction pathways.

- Docking Studies : Explore binding affinities if the compound is studied for biological activity .

Q. What analytical approaches are used to assess stereochemical outcomes in derivatives?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.

- X-ray Crystallography : Determine absolute configuration (e.g., as in , where puckering parameters quantified cyclohexane distortions).

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry for non-crystalline samples .

Contradictions and Validation

- Synthetic Route Variability : Some protocols report low yields (<30%) due to steric hindrance from the bulky bromo-methylphenyl group. Cross-validate with alternative methods (e.g., Grignard addition to cyclohexanone followed by oxidation) .

- Spectroscopic Ambiguities : Conflicting NMR shifts may arise from differing solvent systems (CDCl₃ vs. DMSO-d₆). Always report solvent and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.